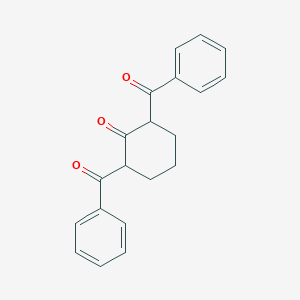

Cyclohexanone, 2,6-dibenzoyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

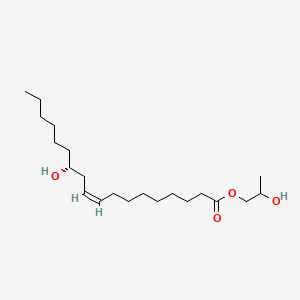

Ciclohexanona, 2,6-dibenzoíl- es un compuesto orgánico con la fórmula molecular C20H18O3. Presenta un núcleo de ciclohexanona sustituido con dos grupos benzoílo en las posiciones 2 y 6.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La ciclohexanona, 2,6-dibenzoíl- se puede sintetizar mediante la reacción de condensación de Claisen-Schmidt. Esto implica la reacción de ciclohexanona con benzaldehído en presencia de una base como hidróxido de sodio o hidróxido de potasio. La reacción típicamente ocurre bajo condiciones de reflujo con etanol como solvente. El producto se purifica luego por recristalización.

Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para la ciclohexanona, 2,6-dibenzoíl- no están bien documentados, el enfoque general implica reacciones de condensación de Claisen-Schmidt a gran escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza.

Tipos de Reacciones:

Oxidación: La ciclohexanona, 2,6-dibenzoíl- puede sufrir reacciones de oxidación para formar los ácidos carboxílicos correspondientes.

Reducción: La reducción de los grupos cetónicos puede producir derivados alcohólicos.

Sustitución: Los anillos aromáticos pueden participar en reacciones de sustitución electrofílica, como la nitración o la halogenación.

Reactivos y Condiciones Comunes:

Oxidación: Reactivos como permanganato de potasio (KMnO4) u óxido de cromo (CrO3) en condiciones ácidas.

Reducción: Reactivos como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).

Sustitución: Las condiciones varían según la sustitución específica, pero los reactivos comunes incluyen ácido nítrico (HNO3) para la nitración y halógenos (Cl2, Br2) para la halogenación.

Productos Principales:

Oxidación: Formación de derivados del ácido benzoico.

Reducción: Formación de derivados del ciclohexanol.

Sustitución: Formación de derivados benzoílo nitro o halogenados.

4. Aplicaciones en Investigación Científica

La ciclohexanona, 2,6-dibenzoíl- tiene diversas aplicaciones en la investigación científica:

Química: Se utiliza como intermedio en la síntesis orgánica y como bloque de construcción para moléculas más complejas.

Biología: Se ha investigado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Se ha explorado su uso potencial en el desarrollo de fármacos debido a sus características estructurales únicas.

Industria: Se utiliza en la producción de polímeros y otros productos químicos industriales.

Aplicaciones Científicas De Investigación

Cyclohexanone, 2,6-dibenzoyl- has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mecanismo De Acción

El mecanismo de acción de la ciclohexanona, 2,6-dibenzoíl- implica su interacción con varios objetivos moleculares. El compuesto puede actuar como electrófilo en reacciones químicas, facilitando la formación de enlaces covalentes con nucleófilos. En los sistemas biológicos, puede interactuar con enzimas y proteínas, afectando su función y llevando a potenciales efectos terapéuticos.

Compuestos Similares:

Ciclohexanona: Una cetona más simple con un solo anillo de ciclohexanona.

2,6-Dimetilciclohexanona: Un derivado de ciclohexanona con grupos metilo en las posiciones 2 y 6.

2,6-Diclorociclohexanona: Un derivado de ciclohexanona con átomos de cloro en las posiciones 2 y 6.

Comparación: La ciclohexanona, 2,6-dibenzoíl- es única debido a la presencia de dos grupos benzoílo, que alteran significativamente su reactividad química y sus posibles aplicaciones en comparación con los derivados de ciclohexanona más simples. Los anillos aromáticos introducen sitios adicionales para reacciones de sustitución y mejoran el potencial del compuesto para la actividad biológica.

Comparación Con Compuestos Similares

Cyclohexanone: A simpler ketone with a single cyclohexanone ring.

2,6-Dimethylcyclohexanone: A cyclohexanone derivative with methyl groups at the 2 and 6 positions.

2,6-Dichlorocyclohexanone: A cyclohexanone derivative with chlorine atoms at the 2 and 6 positions.

Comparison: Cyclohexanone, 2,6-dibenzoyl- is unique due to the presence of two benzoyl groups, which significantly alter its chemical reactivity and potential applications compared to simpler cyclohexanone derivatives. The aromatic rings introduce additional sites for substitution reactions and enhance the compound’s potential for biological activity.

Propiedades

Número CAS |

16094-85-2 |

|---|---|

Fórmula molecular |

C20H18O3 |

Peso molecular |

306.4 g/mol |

Nombre IUPAC |

2,6-dibenzoylcyclohexan-1-one |

InChI |

InChI=1S/C20H18O3/c21-18(14-8-3-1-4-9-14)16-12-7-13-17(20(16)23)19(22)15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2 |

Clave InChI |

RVBGQHCKEMNVJQ-UHFFFAOYSA-N |

SMILES canónico |

C1CC(C(=O)C(C1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-bromo-4-methylphenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12050463.png)

![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate](/img/structure/B12050536.png)

![N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12050557.png)

![[2-(3-Methylbutoxy)phenyl]methanamine](/img/structure/B12050560.png)

![6-Amino-4-(2,6-dichlorophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12050579.png)